molecular formula C10H16N2O B8702565 6-(Pyrimidin-5-YL)hexan-1-OL CAS No. 88940-77-6

6-(Pyrimidin-5-YL)hexan-1-OL

Cat. No. B8702565
Key on ui cas rn: 88940-77-6
M. Wt: 180.25 g/mol
InChI Key: QCXSNTXJIYUSLC-UHFFFAOYSA-N
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Patent
US04632925

Procedure details

5-bromopyrimidine and 5-hexyn-1-ol was reacted, as above, to give 5-pyrimidinehexanol as a colorless oil. bp 170°-175° C. (0.6 mm). Analysis Calculated for C10H16N2O: C, 66.63; H, 8.95; N, 15.54. Found: C, 66.62; H, 9.15; N, 15.59.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.[CH2:8]([OH:14])[CH2:9][CH2:10][CH2:11][C:12]#[CH:13]>>[N:4]1[CH:3]=[C:2]([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][OH:14])[CH:7]=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC#C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC(=C1)CCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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